molecular formula C7H7ClN4 B11732081 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11732081
M. Wt: 182.61 g/mol
InChI Key: TWERXTVRTBBHED-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of microwave-mediated synthesis is particularly advantageous for large-scale production due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7ClN4/c1-4-2-5(8)3-12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11)

InChI Key

TWERXTVRTBBHED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)N)Cl

Origin of Product

United States

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